(S)-6-methyloctanoic acid
CAS No.:
Cat. No.: VC14358124
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18O2 |
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Molecular Weight | 158.24 g/mol |
IUPAC Name | (6S)-6-methyloctanoic acid |
Standard InChI | InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1 |
Standard InChI Key | GPOPHQSTNHUENT-QMMMGPOBSA-N |
Isomeric SMILES | CC[C@H](C)CCCCC(=O)O |
SMILES | CCC(C)CCCCC(=O)O |
Canonical SMILES | CCC(C)CCCCC(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
(S)-6-Methyloctanoic acid (C₉H₁₈O₂) belongs to the family of branched-chain fatty acids. Its IUPAC name is (6S)-6-methyloctanoic acid, with a molecular weight of 158.24 g/mol . The stereocenter at the sixth carbon confers chirality, distinguishing it from its (R)-enantiomer. Key structural features include:
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Molecular formula: C₉H₁₈O₂
The compound’s 3D conformation reveals a bent alkyl chain due to the methyl branch, influencing its physicochemical behavior, such as solubility and melting point .
Synthesis and Production
Historical Synthesis
The earliest reported synthesis of (S)-6-methyloctanoic acid dates to 1950, where Crombie and Harper isolated it as a degradation product of polymyxins, a class of polypeptide antibiotics . The process involved:
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Hydrolysis of polymyxins to release fatty acid components.
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Chiral resolution via crystallization with brucine to isolate the (S)-enantiomer .
Modern Synthetic Routes
Contemporary methods emphasize stereoselective synthesis:
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Asymmetric hydrogenation: Catalytic hydrogenation of 6-methyloct-2-enoic acid using chiral catalysts (e.g., BINAP-Ru complexes) .
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Biocatalytic approaches: Enzymatic resolution using lipases to hydrolyze racemic esters, yielding enantiopure (S)-6-methyloctanoic acid .
Table 1. Synthetic Yields and Conditions
Method | Yield (%) | Stereopurity (% ee) | Reference |
---|---|---|---|
Brucine resolution | 42 | >99 | |
Asymmetric hydrogenation | 78 | 95 | |
Lipase-catalyzed hydrolysis | 65 | 98 |
Biological Significance and Applications
Metabolic Pathways
As a medium-chain fatty acid (MCFA), (S)-6-methyloctanoic acid undergoes rapid β-oxidation in the liver, bypassing the lymphatic system and serving as a quick energy source . Key metabolic features include:
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Ketogenesis: Promotes ketone body synthesis, useful in managing epilepsy and neurodegenerative diseases .
Flavor and Fragrance Industry
The racemic mixture of 6-methyloctanoic acid is used in flavor formulations for cheese and meat products, imparting a "goaty" aroma . Enantiopure (S)-forms may enhance sensory specificity, though commercial use remains unexplored .
Future Research Directions
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